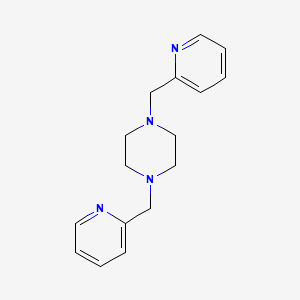

1,4-双吡啶-2-基甲基-哌嗪

描述

The compound of interest, 1,4-Bis-pyridin-2-ylmethyl-piperazine, is a derivative of piperazine, which is a versatile organic compound that serves as a building block in the synthesis of various pharmaceuticals and other organic compounds. Piperazine derivatives have been extensively studied due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the functionalization of the piperazine moiety with various substituents to achieve desired properties. For instance, the synthesis of bis(heteroaryl)piperazines (BHAPs) as non-nucleoside HIV-1 reverse transcriptase inhibitors involves the replacement of the substituted aryl moiety with substituted indoles, resulting in compounds with significantly increased potency . Similarly, the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has been reported, where a key synthon is prepared and then reacted with hydrazonyl chlorides or hydrazine hydrate to afford the corresponding piperazine derivatives .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. For example, the crystal structure of a piperazinium compound obtained from pyridine-2,6-dicarboxylic acid and piperazine has been studied, revealing important intermolecular hydrogen bonding interactions that contribute to the stability of the compound . Additionally, the crystal structure, DFT study, and vibrational analysis of a nitrogenous compound containing a piperazine moiety have been performed to understand its molecular electrostatic potential and frontier molecular orbitals .

Chemical Reactions Analysis

Piperazine and its derivatives participate in various chemical reactions that are essential for the synthesis of complex molecules. For instance, piperazine has been used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, showcasing its utility as an environmentally benign catalyst . Moreover, piperazine derivatives have been synthesized through reductive amination, amide hydrolysis, and N-alkylation, as demonstrated in the synthesis of a pyrazolo[1,5-a]pyridine derivative with potential dopamine receptor binding activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. These properties are important for the solubility, stability, and reactivity of the compounds. For example, the solubility of piperazine derivatives in water can be enhanced by the introduction of hydrophilic groups, while the introduction of bulky substituents can affect the compound's reactivity and binding affinity to biological targets .

科学研究应用

合成和化学性质

微波辅助合成: 1,4-双吡啶-2-基甲基-哌嗪用于高效的微波辅助合成双(吡啶并[2',3':3,4]吡唑并[1,5-a]嘧啶) ,其中双(苯并呋喃-烯酮) 是关键中间体。这个过程展示了该化合物在控制条件下促进化学反应的实用性 (Mekky et al., 2021)。

配位聚合物: 用于合成氰桥联的双金属配位聚合物。这些聚合物展示了多样的磁性行为和结构框架,展示了1,4-双吡啶-2-基甲基-哌嗪在创建复杂分子结构方面的多功能性 (Li et al., 2014)。

属性

IUPAC Name |

1,4-bis(pyridin-2-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c1-3-7-17-15(5-1)13-19-9-11-20(12-10-19)14-16-6-2-4-8-18-16/h1-8H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEDFHASFRIIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=N2)CC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389912 | |

| Record name | 1,4-Bis-pyridin-2-ylmethyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis-pyridin-2-ylmethyl-piperazine | |

CAS RN |

6584-58-3 | |

| Record name | 1,4-Bis-pyridin-2-ylmethyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

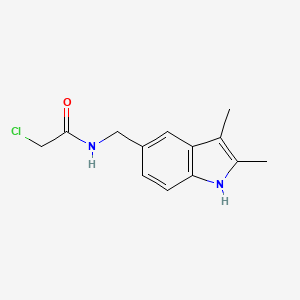

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

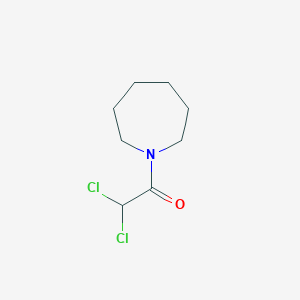

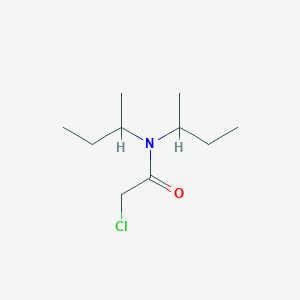

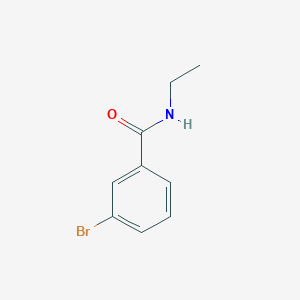

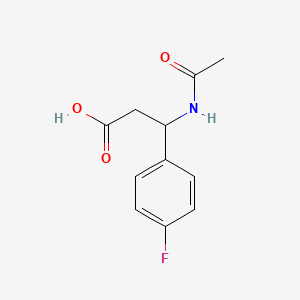

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)